molecular formula C15H16O2S B14414826 2-Propanol, 1-phenoxy-3-(phenylthio)- CAS No. 84137-77-9

2-Propanol, 1-phenoxy-3-(phenylthio)-

Cat. No.: B14414826
CAS No.: 84137-77-9
M. Wt: 260.4 g/mol
InChI Key: JPEZAFCTNVYSDZ-UHFFFAOYSA-N
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Description

2-Propanol, 1-phenoxy-3-(phenylthio)- is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a phenoxy group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-phenoxy-3-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of propylene oxide with phenol in the presence of a catalyst such as Al₂O₃-MgO/Fe₃O₄ . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1-phenoxy-3-(phenylthio)- may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize production efficiency and minimize by-products. The final product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-phenoxy-3-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The phenoxy and phenylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various phenoxy or phenylthio derivatives.

Scientific Research Applications

2-Propanol, 1-phenoxy-3-(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research explores its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Propanol, 1-phenoxy-3-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy and phenylthio groups play a crucial role in binding to these targets, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxy-2-propanol: Similar in structure but lacks the phenylthio group.

    2-Propanol, 1-phenoxy-3-(phenylamino)-: Contains a phenylamino group instead of a phenylthio group.

    1-Phenoxy-3-(phenylthio)-2-propanol: A positional isomer with different attachment points for the functional groups.

Uniqueness

2-Propanol, 1-phenoxy-3-(phenylthio)- is unique due to the presence of both phenoxy and phenylthio groups, which confer distinct chemical and biological properties

Properties

84137-77-9

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

1-phenoxy-3-phenylsulfanylpropan-2-ol

InChI

InChI=1S/C15H16O2S/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2

InChI Key

JPEZAFCTNVYSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CSC2=CC=CC=C2)O

Origin of Product

United States

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